N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is often achieved through a reaction involving catechol and an appropriate alkylating agent under controlled conditions. The pyrimidinone ring is then constructed through a cyclization reaction involving a β-keto ester and a pyridine derivative. The final step involves the coupling of these two intermediates using a suitable amide-forming reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form benzoquinone derivatives.
Reduction: The pyrimidinone ring can be reduced to form pyrimidinol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Benzoquinone derivatives.
Reduction: Pyrimidinol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
1-benzo[d][1,3]dioxol-5-yl-indoles
Uniqueness: This compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-8-19(26)24(20(23-13)15-4-6-21-7-5-15)11-18(25)22-10-14-2-3-16-17(9-14)28-12-27-16/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFPEYAJOUSCDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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